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Compound of Interest

4-Methyl-3,4-dihydroquinoxalin-
2(1H)-one

Cat. No.: B1313463

Compound Name:

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the in vivo efficacy of a potent 3,4-dihydroquinoxalin-2(1H)-one
derivative against other vascular disrupting agents. This analysis is supported by experimental
data and detailed methodologies to aid in the evaluation of this class of compounds for further

development.

While in vivo efficacy data for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is not readily
available in published literature, a closely related and highly potent analog, 7-Methoxy-4-(2-
methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant antitumor
activity in preclinical models. This guide will focus on the in vivo validation of this promising
lead compound and compare its performance with established tubulin-binding vascular
disrupting agents (VDAs), Combretastatin A-4 phosphate (CA4P) and OXi4503.

Comparative In Vivo Efficacy

The following table summarizes the in vivo antitumor efficacy of 7-Methoxy-4-(2-
methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its comparators in mouse
xenograft models.
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Compound Dose Tumor Model Key Findings

7-Methoxy-4-(2-

_ _ Inhibited tumor growth
methylquinazolin-4-

Human tumor by 62% without
yI)-3,4- 1.0 mg/kg ) ]
} ] ] xenograft obvious signs of
dihydroquinoxalin- toxicity. [LI2IEI4][5]
oxicity.
2(1H)-one Y
Reduced tumor blood
Combretastatin A-4 ) flow by 64% at 6
30 mg/kg (rats) P22 carcinosarcoma
phosphate (CA4P) hours post-treatment.
[6]
Resulted in an 80% to
90% reduction in
100 mg/kg (mice) KHT sarcoma tumor perfusion 4

hours after treatment.

[7]

Resulted in an 80% to
90% reduction in
tumor perfusion 4

OXi4503 (CA1P) 25 mg/kg (mice) KHT sarcoma hours after treatment,
with a slower recovery
rate compared to
CA4P[7]

Showed significant
_ tumor growth
40 mg/kg (mice) HNSCC xenograft o ) .
inhibition with a single

dose.

Mechanism of Action: Tubulin-Binding Vascular
Disruption

These quinoxalinone derivatives, along with CA4P and OXi4503, function as vascular
disrupting agents (VDAS).[1][2] Their primary mechanism of action involves binding to tubulin in
endothelial cells, leading to the depolymerization of microtubules. This disrupts the
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cytoskeleton of the endothelial cells lining the tumor vasculature, causing them to change
shape and increasing vascular permeability.[8] The subsequent collapse of the tumor's blood
vessels leads to a rapid shutdown of blood flow, resulting in extensive tumor necrosis.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1313463?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6432920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6432920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6432920/
https://pubmed.ncbi.nlm.nih.gov/28653846/
https://pubmed.ncbi.nlm.nih.gov/28653846/
https://pubmed.ncbi.nlm.nih.gov/28653846/
https://consensus.app/500/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.7b00273
https://www.researchgate.net/publication/317960887_In_Vivo_and_Mechanistic_Studies_on_Antitumor_Lead_7-Methoxy-4-2-methylquinazolin-4-yl-34-dihydroquinoxalin-21H-one_and_Its_Modification_as_a_Novel_Class_of_Tubulin-Binding_Tumor-Vascular_Disrupting_Ag
https://ascopubs.org/doi/10.1200/JCO.2003.05.187
https://aacrjournals.org/clincancerres/article/12/13/4090/284804/Effect-of-the-Second-Generation-Vascular
https://pubmed.ncbi.nlm.nih.gov/15014350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941252/
https://www.benchchem.com/product/b1313463#in-vivo-validation-of-4-methyl-3-4-dihydroquinoxalin-2-1h-one-efficacy
https://www.benchchem.com/product/b1313463#in-vivo-validation-of-4-methyl-3-4-dihydroquinoxalin-2-1h-one-efficacy
https://www.benchchem.com/product/b1313463#in-vivo-validation-of-4-methyl-3-4-dihydroquinoxalin-2-1h-one-efficacy
https://www.benchchem.com/product/b1313463#in-vivo-validation-of-4-methyl-3-4-dihydroquinoxalin-2-1h-one-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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